molecular formula C13H20N2O4 B14539598 5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-, ethyl ester CAS No. 62328-00-1

5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-, ethyl ester

Cat. No.: B14539598
CAS No.: 62328-00-1
M. Wt: 268.31 g/mol
InChI Key: HJPHPOHJNADIJK-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative characterized by a diethoxyethyl substituent at the 4-position and an ethyl ester group at the 5-position. Its structural complexity and functional groups make it relevant in chiral separations and pharmaceutical research. Synthesized by Dr. Yan Wang (), it has been studied using Chiral Stationary Phase 7 (CSP-7), demonstrating a retention factor (α) of 1.41, indicative of moderate enantioselectivity compared to other analytes like TFAE (α=1.56) and 1,1'-Bi-2-naphthol (α=1.29).

Properties

CAS No.

62328-00-1

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl 4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H20N2O4/c1-5-17-12(16)10-8-14-9-15-11(10)13(4,18-6-2)19-7-3/h8-9H,5-7H2,1-4H3

InChI Key

HJPHPOHJNADIJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CN=C1C(C)(OCC)OCC

Origin of Product

United States

Preparation Methods

Primary Synthetic Routes

Esterification of 4-(1,1-Diethoxyethyl)-5-Pyrimidinecarboxylic Acid

The most direct method involves esterifying the carboxylic acid precursor with ethanol under acidic conditions.

  • Reaction Setup :
    • Substrates : 4-(1,1-Diethoxyethyl)-5-pyrimidinecarboxylic acid, ethanol.
    • Catalyst : Sulfuric acid or hydrochloric acid (1–2 equiv).
    • Conditions : Reflux (78–80°C) for 6–12 hours.
  • Workup :
    • Neutralization with aqueous sodium bicarbonate.
    • Purification via column chromatography (silica gel, ethyl acetate/hexane, 1:3) or fractional distillation.
  • Yield : 60–75%.

Mechanistic Insight : Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethanol. The diethoxyethyl group stabilizes the intermediate via electron-donating effects.

Claisen Condensation with Ethyl Acetoacetate

A two-step approach utilizing Claisen condensation to construct the pyrimidine ring:

  • Formation of Enamine Intermediate :
    • Reactants : Ethyl acetoacetate, formamidine acetate.
    • Conditions : Reflux in ethanol with sodium ethoxide (45–50°C, 2 hours).
    • Intermediate : 4-(1,1-Diethoxyethyl)-5-pyrimidinecarboxylic acid.
  • Esterification :
    • As described in Section 2.1.

Overall Yield : 50–65%.

Advantages : Scalable for industrial production due to readily available starting materials.

Minisci Alkoxycarbonylation

A radical-based method for introducing the ester group:

  • Reactants : 5-Halopyrimidine (e.g., 5-bromopyrimidine), ethyl pyruvate.
  • Conditions :
    • Solvent : Toluene/water biphasic system.
    • Radical Initiator : Hydrogen peroxide (30%), acetic acid.
    • Temperature : 0–5°C, followed by warming to room temperature.
  • Yield : 44–62%.

Key Data :

Parameter Value
Regioselectivity >97% for 4-position
Byproducts <3% 2-isomer, minimal disubstitution

Application : Effective for halogenated precursors, enabling late-stage functionalization.

Comparative Analysis of Methods

Method Yield (%) Scalability Purification Complexity Key Reference
Direct Esterification 60–75 High Moderate
Claisen Condensation 50–65 Industrial High
Minisci Reaction 44–62 Moderate Low

Trade-offs :

  • Direct Esterification : High yields but requires pure carboxylic acid precursor.
  • Claisen Condensation : Scalable but involves multi-step synthesis.
  • Minisci Reaction : Tolerant of halogen substituents but lower yields.

Optimization Strategies

Catalyst Screening

  • Sulfuric Acid vs. p-Toluenesulfonic Acid :
    • Sulfuric acid provides faster reaction kinetics (6 hours vs. 8 hours) but requires careful neutralization.
  • Enzyme-Catalyzed Esterification :
    • Lipases (e.g., Candida antarctica) in non-aqueous media yield 55–60% with greener profiles.

Solvent Effects

  • Polar Protic vs. Aprotic :
    • Ethanol (protic) enhances nucleophilicity of ethanol, while DMF (aprotic) improves solubility of intermediates.

Temperature Control

  • Low-Temperature Minisci Reaction :
    • Maintaining 0–5°C suppresses side reactions, improving regioselectivity.

Spectroscopic Characterization

Critical data for verifying synthesis success:

  • ¹H NMR (CDCl₃) :
    • δ 1.2–1.4 ppm (triplet, ethoxy CH₃).
    • δ 4.1–4.3 ppm (quartet, ester CH₂).
    • δ 8.5–9.0 ppm (pyrimidine protons).
  • IR (KBr) :
    • 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (pyrimidine C=N).

Challenges and Solutions

  • Diethoxyethyl Group Hydrolysis :
    • Use anhydrous conditions and molecular sieves to prevent acetal decomposition.
  • Byproduct Formation in Minisci Reaction :
    • Biphasic solvents (toluene/water) minimize radical recombination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ester group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Ethyl 4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and nucleic acid-binding proteins .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrimidinecarboxylic acid esters exhibit diverse biological and chromatographic behaviors depending on substituents. Key structural analogs include:

Compound Substituents Key Features
Target Compound
5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-, ethyl ester
4-(1,1-Diethoxyethyl), 5-ethyl ester Moderate α (1.41) on CSP-7; potential for chiral separation.
Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate () 4-Phenyl, 2-hydroxy, 6-methyl Structural similarity in ethyl ester; phenyl group enhances hydrophobicity.
PPT
(5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-4-(2-phenylethenyl)-2-thioxo-, methyl ester) ()
2-Thioxo, 4-(2-phenylethenyl), methyl ester Thioxo group increases polarity; phenylethenyl may enhance π-π interactions.
Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate () 2-Chloro, 4,6-dimethyl Chlorine atom introduces electron-withdrawing effects; higher reactivity.
Compound 28
(4-Benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid) ()
4-Benzyl, 2-(dimethylamino), carboxylic acid Demonstrated cardiotonic activity; carboxylic acid enhances solubility.

Chromatographic Behavior

  • Retention Factors (α) :
    • Target Compound: α = 1.41 on CSP-7.
    • TFAE: Higher α (1.56) due to stronger interactions with CSP-7.
    • 2,2'-Dihydroxy-5,5',6,6',7,7',8,8'-Octahydro-1,1'-binaphthyl: α = 1.32.
  • Column Efficiency : CSP-7 exhibits broader peak shapes for the target compound compared to commercial CSPs, suggesting room for process optimization.

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is inferred to be ~300–350 g/mol (comparable to CAS 5395-36-8: 260.293 g/mol).
  • Solubility : Diethoxyethyl and ester groups likely enhance lipophilicity, contrasting with carboxylic acid derivatives (e.g., Compound 28), which are more water-soluble.

Biological Activity

5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-, ethyl ester is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyrimidine ring and an ethyl ester functional group. The synthesis typically involves methods that comply with green chemistry principles, which aim to minimize environmental impact while ensuring high yields. Various synthetic routes have been explored, including microwave-assisted techniques and mechanochemistry .

Biological Activity Overview

Pyrimidine derivatives are known for a broad spectrum of biological activities, including:

  • Anticancer Properties : Some pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown up to six-fold higher activity in ovarian and breast cancer cell lines compared to standard treatments like cisplatin .
  • Antimicrobial Activity : Pyrimidine derivatives are also noted for their antimicrobial properties. Research has indicated that certain derivatives can inhibit the growth of pathogenic bacteria and fungi.
  • Anti-inflammatory Effects : Some studies have suggested that these compounds may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study reported that platinum-acridine hybrid agents containing carboxylic acid ester groups exhibited enhanced cytotoxicity in cancer cell lines (OVCAR-3 and MCF-7) compared to their non-ester counterparts. The introduction of ester groups did not diminish the cytotoxic effects but rather maintained their ability to form DNA adducts .
    • In vitro studies on related pyrimidine compounds demonstrated inhibition of cell proliferation in pancreatic (PANC-1) and non-small cell lung cancer (NSCLC) cells at nanomolar concentrations .
  • Antimicrobial Activity :
    • Research into the biological properties of pyrimidine derivatives has highlighted their effectiveness against various microbial strains. For example, derivatives have shown promising results against resistant bacterial strains .
  • Mechanism of Action :
    • The mechanism behind the biological activities often involves interaction with cellular targets such as DNA or specific enzymes. The formation of stable complexes or adducts with DNA has been a common observation among active compounds in this category .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerUp to 6-fold higher activity in OVCAR-3 and MCF-7 cells
AntimicrobialEffective against resistant bacterial strains
Anti-inflammatoryPotential effects observed in preliminary studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-pyrimidinecarboxylic acid derivatives with diethoxyethyl substituents?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, reacting 4-(1,1-diethoxyethyl)-5-pyrimidinecarboxylic acid with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
  • Key Considerations : Ensure moisture-free conditions to prevent hydrolysis of the diethoxyethyl group. Optimize reaction time and temperature to avoid side products like over-esterification or decomposition .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H-NMR : Identify signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), diethoxyethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–3.7 ppm for OCH₂), and pyrimidine protons (δ ~8.0–9.0 ppm).
  • IR : Look for ester C=O stretching (~1720 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₄H₂₂N₂O₅) and fragmentation patterns.
  • Purity should be validated via elemental analysis (C, H, N) and HPLC (≥95% purity threshold) .

Q. What factors influence the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation or light-induced reactions.
  • Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester or diethoxyethyl groups.
  • Solvent Compatibility : Dissolve in anhydrous DMSO or ethanol for long-term storage. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the pyrimidine ring be addressed?

  • Methodological Answer :

  • Computational Modeling : Use density functional theory (DFT) to predict reactive sites on the pyrimidine ring. For example, calculate Fukui indices to identify nucleophilic/electrophilic centers .
  • Directed Metalation : Employ LDA (lithium diisopropylamide) to deprotonate specific positions, followed by quenching with electrophiles (e.g., alkyl halides).
  • Isotopic Labeling : Track substitution patterns using deuterated reagents and analyze via ²H-NMR .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate results using in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent inflammation models) systems. For example, discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., solvent DMSO affecting protein binding) .
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., differences in cell lines, solvent concentrations). Use statistical tools like ANOVA to quantify variability .

Q. How can computational tools predict metabolic pathways or toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate bioavailability, CYP450 metabolism, and hepatotoxicity. Focus on esterase-mediated hydrolysis of the ethyl ester group as a primary metabolic pathway.
  • Molecular Dynamics (MD) Simulations : Model interactions with metabolic enzymes (e.g., carboxylesterases) to identify potential toxic metabolites (e.g., free carboxylic acid derivatives) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies. For instance, the diethoxyethyl group may enhance solubility in moderately polar solvents (e.g., THF) but reduce it in highly aqueous media.
  • Experimental Validation : Perform shake-flask experiments with UV-Vis quantification at varying pH and temperatures. Compare results with computational predictions .

Experimental Design Considerations

Q. What controls are essential for ensuring reproducibility in biological assays?

  • Methodological Answer :

  • Positive/Negative Controls : Include known inhibitors (e.g., indomethacin for anti-inflammatory assays) and vehicle-only samples (e.g., DMSO).
  • Dose-Response Curves : Use at least five concentrations (e.g., 1–100 µM) to establish linearity and calculate EC₅₀/IC₅₀ values.
  • Blinding : Implement double-blinding in animal studies to reduce bias .

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